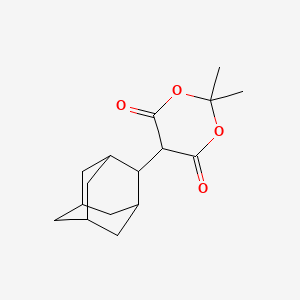

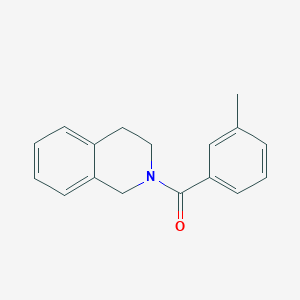

![molecular formula C22H18O3 B5558410 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furochromen derivatives often involves multicomponent reactions or novel synthetic pathways. For instance, Zhou et al. (2013) developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This method highlights the potential for creating a diverse array of structurally similar compounds through accessible synthetic strategies (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic and crystallographic techniques. Turbay et al. (2014) detailed the molecular structure of a psolaren derivative using X-ray diffraction, showcasing the coplanarity of fused phenyl and hetero-cycle rings, which is crucial for understanding the electronic and optical properties of these molecules (Turbay et al., 2014).

Chemical Reactions and Properties

Furochromen derivatives participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. The work of Gong et al. (2014) on the cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene illustrates the reactivity and potential transformations of these compounds under catalyzed conditions, offering insights into the chemical behavior of 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one (Gong et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their application and handling. While specific data on 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is not available, studies on similar molecules provide a foundation for understanding these aspects. For instance, the crystal structure analysis by Huo et al. (2005) on dihydrocyclopenta[b]chromen-1(2H)-ones provides valuable information on the solid-state characteristics of closely related compounds (Huo et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of furochromen derivatives are influenced by their specific structural features. Research by Kumar et al. (2015) on the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones under green conditions highlights the environmental considerations and potential reactivity pathways relevant to the study of 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one (Kumar et al., 2015).

Aplicaciones Científicas De Investigación

Photochromic and Redox Properties : A study by Huang et al. (2007) investigated 2H-pyrano[3,2-c]chromen-5-one derivatives, focusing on their photochromic and redox properties. This research is significant in understanding the light-induced color changes and redox behavior of similar compounds.

Photooxygenation and Synthesis : El-Gogary et al. (2015) conducted research on the synthesis and photooxygenation of angular furocoumarin derivatives, including 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one. Their study, detailed in Research on Chemical Intermediates, explored the photooxygenation processes in these compounds.

Aqueous Media Synthesis : The efficient synthesis of similar compounds in aqueous media was reported by Khalilzadeh et al. (2011) in Molecular Diversity. Their work presented a method for synthesizing 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4 H-furo[3,2-c]chromene-4(2H)-one, highlighting the potential for creating similar structures in water-based environments.

Theoretical and Experimental Study : Turbay et al. (2014) in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy explored a psolaren derivative, (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one, using both theoretical and experimental methods. This comprehensive study combined X-ray diffraction, ab initio, and DFT methods to analyze the molecular structure.

Pyrimidine and Pyridazine Derivatives : Aniskova et al. (2017) in Molecules developed new biologically active compounds containing pyrimidine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones. This research contributes to the understanding of nitrogen-containing bases in similar chemical structures.

Synthesis of Polycyclic Heteroaromatic Coumarins : Shi et al. (2018) in The Journal of Organic Chemistry developed a method for synthesizing polycyclic heteroaromatic coumarins. Their approach included photoinduced dehydrogenative annulation, expanding the π-conjugation system and enhancing fluorescence emissions.

Propiedades

IUPAC Name |

4,7-dimethyl-5-phenyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-12-11-17-20(15-9-6-10-16(15)22(23)25-17)21-18(12)19(13(2)24-21)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJMVWVSFXIVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

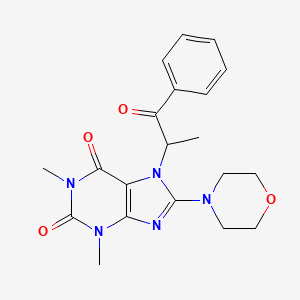

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

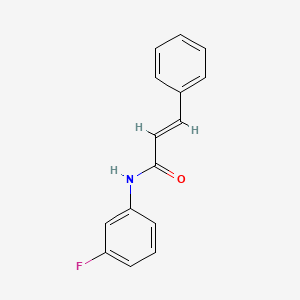

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

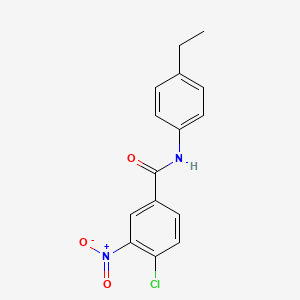

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)